2-(pyrimidin-2-ylsulfanyl)-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
Descripción
This compound features a 2,2,4,6-tetramethyl-3,4-dihydroquinoline core linked to a pyrimidin-2-ylsulfanyl group via an ethanone bridge. Dihydropyrimidinone derivatives, including thione analogs, are recognized for antimicrobial properties, as demonstrated in structurally related compounds .
Propiedades
IUPAC Name |
2-pyrimidin-2-ylsulfanyl-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-13-6-7-16-15(10-13)14(2)11-19(3,4)22(16)17(23)12-24-18-20-8-5-9-21-18/h5-10,14H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNPERVIOXSNSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)C)C(=O)CSC3=NC=CC=N3)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
2-(Piperidin-1-yl)-1-(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
- Structural Difference : Replaces the pyrimidinylsulfanyl group with a piperidine ring.
- Synthesis often requires polar aprotic solvents like DMF, suggesting distinct reactivity .
1-(2,2,4,6-Tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone (CAS 489414-46-2)
- Structural Difference : Substitutes pyrimidine with a triazole-benzothiazole hybrid.
- The benzothiazole component may improve fluorescence properties, useful in imaging applications .
Heterocyclic Thioether Derivatives
2-((1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
- Structural Difference : Utilizes a pyrazolo[3,4-d]pyrimidine-thioether group instead of pyrimidinylsulfanyl.
- The 4-chlorophenyl substituent enhances lipophilicity, which may improve blood-brain barrier penetration .
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(quinazolin-4-ylthio)ethanone
- Structural Difference : Replaces pyrimidine with a quinazoline-thioether group.
- Impact : Quinazoline’s larger aromatic system may enhance DNA intercalation or topoisomerase inhibition, common in anticancer agents. This contrasts with the target compound’s smaller pyrimidine group, optimized for antimicrobial targets .
Functional Group Variations
2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
- Structural Difference : Features an oxadiazole-thioether group.
- Impact : Oxadiazoles are electron-deficient, improving oxidative stability and solubility in polar solvents (e.g., DMSO: 45.8 mg/mL at 37°C ). This contrasts with the pyrimidinylsulfanyl group, which may reduce solubility due to aromatic stacking.
1-(3-Nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
- Structural Difference : Nitrophenyl and pyridinyl-oxadiazole substituents.
Comparative Data Table
Key Findings and Implications
- Structure-Activity Relationship : The pyrimidinylsulfanyl group in the target compound balances lipophilicity and hydrogen-bonding capacity, making it suitable for broad-spectrum antimicrobial applications.
- Synthetic Flexibility : Thioether formation reactions (e.g., nucleophilic substitution) are critical for derivatization, as seen in analogs like CAS 489414-46-2 .
- Biological Diversification : Structural variations (e.g., oxadiazole vs. pyrimidine) redirect activity from antimicrobial to anticancer or CNS-targeting effects, highlighting the importance of rational design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
